Melting Point (Tm) Comparison: 1-Butyl-2-Piperidinone (C4 chain) versus Unsubstituted 2-Piperidinone (C0) and 1-Ethyl Analog (C2)
1-Butyl-2-piperidinone displays a melting point of 130–131 °C, which is substantially higher than that of the unsubstituted parent 2-piperidinone (mp 35–39 °C) and the 1-ethyl analog (a liquid at ambient temperature, boiling at 107–108 °C at 12 Torr), indicating that the butyl substituent induces a markedly more ordered crystal lattice . This property difference is critical when designing synthetic intermediates that require solid-phase handling, crystallization-based purification, or long-term ambient-temperature storage.
| Evidence Dimension | Melting point (Tm) |
|---|---|
| Target Compound Data | 130–131 °C |
| Comparator Or Baseline | 2-Piperidinone (unsubstituted): 35–39 °C; 1-Ethyl-2-piperidinone: liquid at room temperature |
| Quantified Difference | ≥ 92 °C higher than 2-piperidinone; 1-ethyl analog is not a solid at room temperature. |
| Conditions | Literature-reported melting points; 1-butyl and 2-piperidinone values from cnreagent.com and Chemsrc, respectively; 1-ethyl analog state inferred from ChemicalBook boiling point description (liquid at 25 °C). |
Why This Matters
A procurement decision that overlooks the 130 °C melting point could result in receiving a liquid analog that is incompatible with a solid-phase synthesis protocol or prone to degradation during ambient shipping.
